N-(3-formylphenyl)methanesulfonamide
Overview
Description
N-(3-formylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . It is also known by its systematic name, 3-[(methylsulfonyl)amino]benzaldehyde . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. It is a solid at ambient temperature and has a boiling point of 146-147°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-formylphenyl)methanesulfonamide typically involves the reaction of 3-nitrobenzaldehyde with methanesulfonamide under reducing conditions. The nitro group is reduced to an amino group, which then reacts with methanesulfonamide to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The reaction is typically carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-formylphenyl)methanesulfonamide can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The compound can be reduced to form N-(3-hydroxymethylphenyl)methanesulfonamide.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the formyl group under acidic or basic conditions.
Major Products Formed:
Oxidation: N-(3-carboxyphenyl)methanesulfonamide.
Reduction: N-(3-hydroxymethylphenyl)methanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-formylphenyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable in the development of new materials .
Mechanism of Action
The mechanism of action of N-(3-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This compound can also participate in hydrogen bonding and hydrophobic interactions, affecting the function of biological molecules .
Comparison with Similar Compounds
- N-(4-formylphenyl)methanesulfonamide
- N-(2-formylphenyl)methanesulfonamide
- N-(3-formylphenyl)benzenesulfonamide
Uniqueness: N-(3-formylphenyl)methanesulfonamide is unique due to the position of the formyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-(3-formylphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDSSTWZEANOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383412 | |
Record name | N-(3-formylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55512-05-5 | |
Record name | N-(3-formylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-formylphenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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